Cas no 1390655-05-6 (3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)

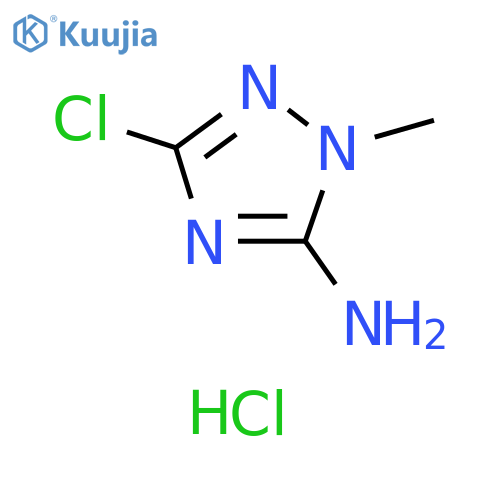

1390655-05-6 structure

商品名:3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

CAS番号:1390655-05-6

MF:C3H6Cl2N4

メガワット:169.012537479401

MDL:MFCD22666515

CID:4596371

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

- 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

-

- MDL: MFCD22666515

- インチ: 1S/C3H5ClN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H

- InChIKey: YOQNRXMLTVAJDB-UHFFFAOYSA-N

- ほほえんだ: NC1=NC(Cl)=NN1C.Cl

計算された属性

- せいみつぶんしりょう: 167.997

- どういたいしつりょう: 167.997

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 87.4

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7A^2

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1254577-5g |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride |

1390655-05-6 | 95% | 5g |

$930 | 2024-06-06 | |

| Fluorochem | 360476-5g |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride |

1390655-05-6 | 95.0% | 5g |

£1,258.00 | 2023-04-16 | |

| abcr | AB305319-250 mg |

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride; 95% |

1390655-05-6 | 250 mg |

€231.70 | 2023-07-19 | ||

| Fluorochem | 360476-1g |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride |

1390655-05-6 | 95.0% | 1g |

£315.00 | 2023-04-16 | |

| Chemenu | CM501853-5g |

3-Chloro-1-methyl-1H-1,2,4-triazol-5-aminehydrochloride |

1390655-05-6 | 97% | 5g |

$755 | 2023-03-27 | |

| 1PlusChem | 1P00J2UC-1g |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride |

1390655-05-6 | 95% | 1g |

$187.00 | 2025-03-01 | |

| abcr | AB305319-5g |

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, 95%; . |

1390655-05-6 | 95% | 5g |

€1045.70 | 2025-02-21 | |

| abcr | AB305319-1g |

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, 95%; . |

1390655-05-6 | 95% | 1g |

€304.50 | 2025-02-21 | |

| 1PlusChem | 1P00J2UC-5g |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride |

1390655-05-6 | 95% | 5g |

$721.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1254577-5g |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride |

1390655-05-6 | 95% | 5g |

$930 | 2025-02-24 |

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

1390655-05-6 (3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1390655-05-6)3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):227.0/693.0